tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate
CAS No.: 1446786-36-2
Cat. No.: VC2956422
Molecular Formula: C11H16F3N3O2
Molecular Weight: 279.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1446786-36-2 |
|---|---|
| Molecular Formula | C11H16F3N3O2 |
| Molecular Weight | 279.26 g/mol |
| IUPAC Name | tert-butyl N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C11H16F3N3O2/c1-10(2,3)19-9(18)15-6-7-5-8(11(12,13)14)17(4)16-7/h5H,6H2,1-4H3,(H,15,18) |
| Standard InChI Key | DAQDUHOHFXLSIG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(F)(F)F)C |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(F)(F)F)C |
Introduction
tert-Butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate is a complex organic compound featuring a pyrazole ring, a trifluoromethyl group, and a carbamate moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and unique structural features.
Synthesis Methods
The synthesis of tert-Butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate typically involves several steps, including the formation of the pyrazole ring and the introduction of the carbamate group. The use of di-tert-butyl dicarbonate is common for protecting the carbamate functionality.
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Formation of Pyrazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
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Introduction of Carbamate Group: Di-tert-butyl dicarbonate is used to introduce the carbamate functionality.
Biological Activities and Potential Applications
Pyrazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group in this compound may enhance its binding affinity to certain biological targets, potentially leading to therapeutic effects.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections. |
| Anticancer | Cancer therapy. |
| Enzyme Inhibition | Modulation of disease pathways. |
Chemical Reactivity
The compound can undergo various chemical reactions typical for carbamates and pyrazoles. The trifluoromethyl group influences the reactivity by stabilizing negative charges developed during reactions.
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